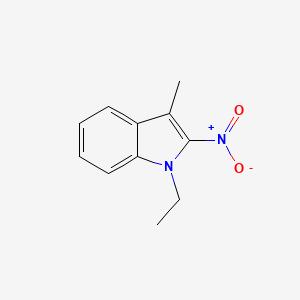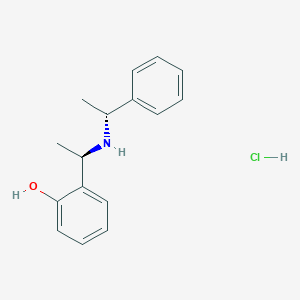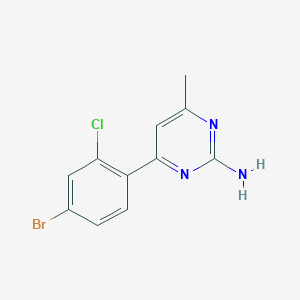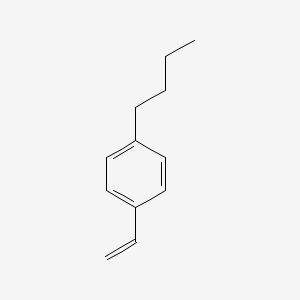
1-Butyl-4-ethenylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-4-ethenylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a butyl group and an ethenyl group
准备方法
Synthetic Routes and Reaction Conditions
1-Butyl-4-ethenylbenzene can be synthesized through various methods. One common approach involves the alkylation of 4-ethenylbenzene with butyl halides in the presence of a strong base. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene or xylene.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic dehydrogenation of 1-butyl-4-ethyltoluene. This process is carried out at elevated temperatures and pressures using a metal catalyst such as platinum or palladium.
化学反应分析
Types of Reactions
1-Butyl-4-ethenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Butylbenzene carboxylic acid, butylbenzene aldehyde.
Reduction: 1-Butyl-4-ethylbenzene.
Substitution: 1-Butyl-4-bromobenzene, 1-butyl-4-nitrobenzene.
科学研究应用
1-Butyl-4-ethenylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is used in the production of polymers and resins, as well as in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-butyl-4-ethenylbenzene involves its interaction with various molecular targets. The ethenyl group can participate in addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can lead to the formation of reactive intermediates that further react to produce the final products.
相似化合物的比较
Similar Compounds
1-Butyl-4-ethynylbenzene: Similar structure but with an ethynyl group instead of an ethenyl group.
1-Butyl-4-methylbenzene: Similar structure but with a methyl group instead of an ethenyl group.
1-Butyl-4-chlorobenzene: Similar structure but with a chlorine atom instead of an ethenyl group.
Uniqueness
1-Butyl-4-ethenylbenzene is unique due to the presence of both a butyl group and an ethenyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C12H16 |
|---|---|
分子量 |
160.25 g/mol |
IUPAC 名称 |
1-butyl-4-ethenylbenzene |
InChI |
InChI=1S/C12H16/c1-3-5-6-12-9-7-11(4-2)8-10-12/h4,7-10H,2-3,5-6H2,1H3 |
InChI 键 |
QOVCUELHTLHMEN-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)C=C |
相关CAS编号 |
30815-20-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



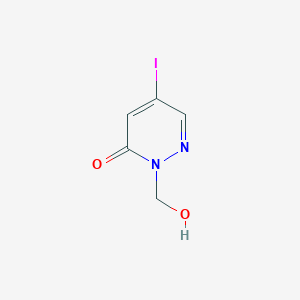
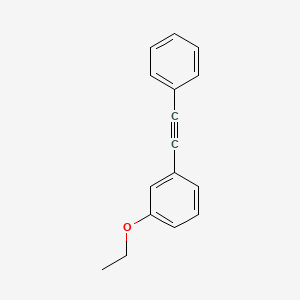
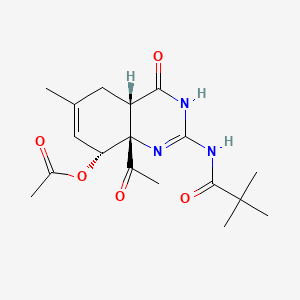
![2-Iodo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13099716.png)
![3-Chloro-7-phenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13099724.png)
![4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13099731.png)

![(1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13099737.png)


